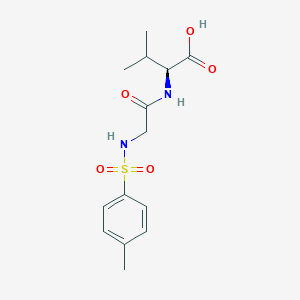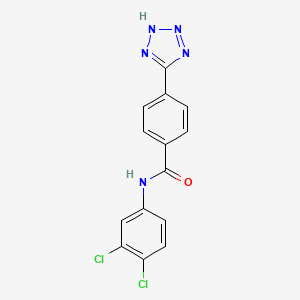
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride under reflux conditions.
Coupling with Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction with an appropriate dichlorophenyl halide. This step may require the use of a base such as potassium carbonate and a palladium catalyst.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or tetrazoles.
科学研究应用
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of inflammatory pathways or the disruption of microbial cell wall synthesis.
相似化合物的比较
Similar Compounds
N-(3,4-dichlorophenyl)-4-(1H-tetrazol-5-yl)benzamide: Similar structure but with a different tetrazole isomer.
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-4-yl)benzamide: Another isomer with the tetrazole ring in a different position.
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-3-yl)benzamide: Yet another isomer with a different tetrazole configuration.
Uniqueness
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
651769-92-5 |
|---|---|
分子式 |
C14H9Cl2N5O |
分子量 |
334.2 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N5O/c15-11-6-5-10(7-12(11)16)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21) |
InChI 键 |
HAHHZJRHHGIHKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)
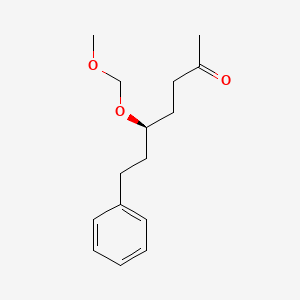
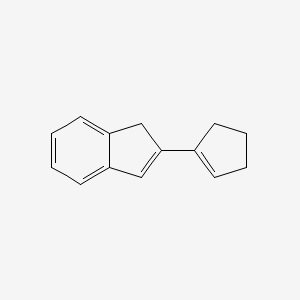
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)

![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
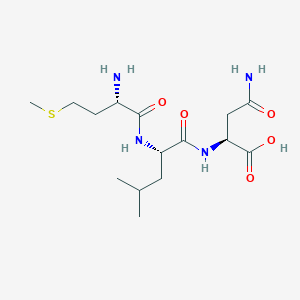
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
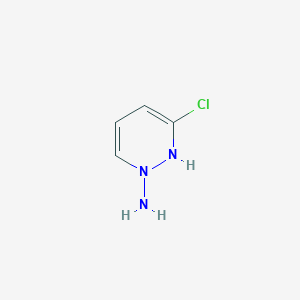
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
